molecular formula C16H11Cl2N3O3S B12932934 Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]- CAS No. 823782-55-4

Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-

Cat. No.: B12932934
CAS No.: 823782-55-4
M. Wt: 396.2 g/mol
InChI Key: VUTMBVULMDKRAY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide . This designation follows substitutive nomenclature rules:

  • The parent hydrocarbon is benzenesulfonamide , with a sulfonamide group (-SO₂NH₂) at position 1.
  • Chloro substituents occupy position 3 on the benzene ring and position 3 on the aniline moiety.
  • The pyrimidin-2-yloxy group (a pyrimidine ring linked via an oxygen atom) is attached to position 4 of the aniline fragment.

The numbering prioritizes the sulfonamide group, ensuring unambiguous identification of substituent positions.

CAS Registry Number and Alternative Identifiers

This compound is registered under CAS 823782-55-4 , a unique identifier critical for regulatory and commercial tracking. Additional identifiers include:

Identifier Type Value Source
PubChem CID 11165373
DTXSID DTXSID70457441
ChemSpider ID 2959571
Wikidata ID Q82280286

The molecular formula C₁₆H₁₁Cl₂N₃O₃S reflects a molar mass of 396.2 g/mol , consistent with its halogenated aromatic and heterocyclic constituents.

Structural Relationship to Sulfonamide Derivatives

This compound belongs to the arylsulfonamide class, characterized by a sulfonamide group bonded to an aromatic ring. Key structural variations among analogs include:

  • Substituent Position : Unlike simpler derivatives like 4-chloro-N-(4-chlorophenyl)benzenesulfonamide (CAS 7454-71-9), this molecule features a pyrimidinyloxy group, enhancing hydrogen-bonding capacity and steric bulk.
  • Heterocyclic Modifications : Comparatively, N-(3-chloro-4-(4-chloro-2-hydroxyphenoxy)phenyl)benzenesulfonamide (CAS 44405287) replaces pyrimidine with a dihydroxyphenoxy group, altering electronic properties.
  • Backbone Flexibility : Derivatives such as 4-chloro-N-(3,3-diphenylpropyl)benzenesulfonamide (CAS 570418-51-8) introduce alkyl chains, diverging from the rigid biphenyl ether architecture seen here.

The pyrimidine ring’s electron-deficient nature likely influences this compound’s reactivity, distinguishing it from alkyl- or hydroxyl-substituted sulfonamides.

Properties

CAS No.

823782-55-4

Molecular Formula

C16H11Cl2N3O3S

Molecular Weight

396.2 g/mol

IUPAC Name

3-chloro-N-(3-chloro-4-pyrimidin-2-yloxyphenyl)benzenesulfonamide

InChI

InChI=1S/C16H11Cl2N3O3S/c17-11-3-1-4-13(9-11)25(22,23)21-12-5-6-15(14(18)10-12)24-16-19-7-2-8-20-16/h1-10,21H

InChI Key

VUTMBVULMDKRAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-(pyrimidin-2-yloxy)aniline with 3-chlorobenzenesulfonyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity: Research indicates that benzenesulfonamide derivatives exhibit significant anticancer properties. Compounds similar to 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl] have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the sulfonamide group can enhance the selectivity and potency against various cancer types .
    • Antimicrobial Properties: The compound has shown promise as an antimicrobial agent. Its structural analogs have been tested against a range of bacteria and fungi, indicating potential for development into new antibiotics .
  • Agricultural Chemistry
    • Herbicide Development: The compound's structural features suggest potential applications in herbicide formulation. Research has focused on its efficacy in controlling weed species while minimizing environmental impact, highlighting its role in sustainable agriculture .
  • Neuropharmacology
    • Neurological Disorders: Investigations into the effects of benzenesulfonamide derivatives on neurotransmitter systems have revealed potential applications in treating neurodegenerative diseases. For example, compounds with similar structures have been studied for their ability to modulate NMDA receptor activity, which is crucial in conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of benzenesulfonamide derivatives, including the target compound. The results indicated that these compounds significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing new antimicrobial agents, derivatives of benzenesulfonamide were tested against resistant bacterial strains. The results demonstrated that certain modifications to the molecule enhanced antibacterial activity, making it a candidate for further development as a therapeutic agent .

Case Study 3: Herbicide Evaluation

Field studies conducted to evaluate the effectiveness of new herbicides included formulations based on benzenesulfonamide compounds. Results showed significant control of common weeds with minimal phytotoxicity to crops, suggesting its viability as an environmentally friendly herbicide option .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-chloro-4-(pyrimidin-2-yloxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For example, in agricultural applications, it may act as an inhibitor of fungal enzymes, disrupting their metabolic processes and leading to their death .

Comparison with Similar Compounds

(a) 4-Chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide (CAS: 338413-28-8)

  • Structural Differences : The chloro substituent is at the 4-position on the benzene ring instead of the 3-position.
  • Molecular Weight : 396.25 g/mol (vs. the target compound’s molecular weight of 396.25 g/mol, assuming identical substituents but positional variance) .

(b) 3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide (CAS: 307540-25-6)

  • Structural Differences : Replaces the sulfonamide group with a benzamide moiety.
  • Impact : Reduced hydrogen-bonding capacity due to the absence of the sulfonamide’s sulfonyl group. This decreases polarity and may lower solubility in aqueous environments .

(c) 3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS: 646040-47-3)

  • Structural Differences : Features a 4-methoxy group and a 4-chlorophenyl substituent instead of the pyrimidinyloxy group.

Pharmacological and Biochemical Comparisons

(a) Enzyme Inhibition Profiles

  • The target compound’s pyrimidinyloxy group is analogous to 4-chloro-N-[2-chloro-4-(sulfonyl-phenyl)phenyl]benzenesulfonamide (), which was identified as a potent inhibitor of acetyltransferase enzymes in Mycobacterium tuberculosis. The pyrimidine ring facilitates interactions with ATP-binding pockets in kinases .
  • In contrast, 3-chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide (CAS: 1421514-76-2) shows weaker inhibitory activity against carbonic anhydrases due to bulky hydrophobic substituents (furylmethyl and thienylmethyl), which hinder access to active sites .

(b) Solubility and Bioavailability

  • The target compound’s pyrimidinyloxy group enhances water solubility compared to 3-chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide , which relies on a single methoxy group for polarity.
  • 4-Chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide () shares similar solubility characteristics but may exhibit divergent pharmacokinetics due to chloro positional isomerism .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
3-Chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide (Target) Not explicitly listed C₁₆H₁₁Cl₂N₃O₃S 396.25 3-Cl, 4-(2-pyrimidinyloxy)phenyl Potential kinase inhibitor
4-Chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide 338413-28-8 C₁₆H₁₁Cl₂N₃O₃S 396.25 4-Cl, 4-(2-pyrimidinyloxy)phenyl Structural isomer of target compound
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide 307540-25-6 C₁₇H₁₃ClN₄O₃S 404.83 Benzamide core, pyrimidinylsulfamoyl Reduced hydrogen-bonding capacity
3-Chloro-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide 646040-47-3 C₁₃H₁₁Cl₂NO₃S 356.20 4-methoxy, 4-chlorophenyl Lower electrophilicity

Biological Activity

Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-, is a synthetic organic compound characterized by its unique chemical structure, which includes chloro and pyrimidinyloxy functional groups. This compound has been the focus of various studies due to its potential biological activities, including antimicrobial and anticancer properties.

  • IUPAC Name : 4-chloro-N-(3-chloro-4-(2-pyrimidinyloxy)phenyl)benzenesulfonamide
  • Molecular Formula : C16H11Cl2N3O3S
  • CAS Number : 823782-55-4
  • Molecular Weight : 394.24 g/mol

Structure

The structure of the compound can be represented as follows:

C16H11Cl2N3O3S\text{C}_{16}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various sulfonamide compounds, revealing that certain derivatives displayed potent activity against common pathogens such as Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.

Cardiovascular Effects

A notable study investigated the effects of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that specific derivatives could significantly decrease perfusion pressure and coronary resistance compared to controls. For instance, the compound 4-(2-amino-ethyl)-benzenesulfonamide showed a marked reduction in these parameters, suggesting its potential role in cardiovascular modulation .

The biological activity of benzenesulfonamide is believed to stem from its interactions with various molecular targets, including enzymes and receptors. The presence of functional groups allows for specific binding to target sites, modulating biological responses. For example, theoretical docking studies have suggested interactions with calcium channel proteins, which may influence vascular resistance and perfusion dynamics .

Table 1: Summary of Biological Activities of Benzenesulfonamide Derivatives

Compound NameBiological ActivityMIC (mg/mL)Effect on Perfusion Pressure
4-(2-amino-ethyl)-benzenesulfonamideAntimicrobial; Decreased coronary resistance6.67Significant decrease
2,5-dichloro-N-(4-nitro-phenyl)-benzenesulfonamideAntimicrobial6.72Moderate decrease
4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamideCardiovascular effectsNot specifiedNot specified

Case Study: Cardiovascular Modulation

In a controlled experiment using isolated rat hearts, researchers assessed the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The results demonstrated that certain compounds could effectively lower these parameters, indicating their potential therapeutic applications in managing cardiovascular conditions .

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]benzenesulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sequential substitution and coupling reactions. For example, a substitution reaction under alkaline conditions (e.g., K₂CO₃ in DMF) can introduce the pyrimidinyloxy group to the chlorinated aromatic ring. Subsequent sulfonamide coupling may employ reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical, with yields ranging from 37% to 73% depending on intermediates . Purity verification requires HPLC (>98%) and NMR analysis (e.g., characteristic peaks for sulfonamide NH at δ 10–11 ppm and pyrimidinyl protons at δ 8–9 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., pyrimidinyloxy protons as doublets in δ 8.5–9.0 ppm; sulfonamide NH as a broad singlet) .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ matching theoretical mass).
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
    For structural ambiguity, X-ray crystallography (using SHELX software ) resolves bond lengths and angles, particularly for the sulfonamide-pyrimidinyloxy core.

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

Methodological Answer:

  • In vitro assays : Screen for NLRP3 inflammasome inhibition (e.g., IL-1β ELISA in LPS/ATP-stimulated macrophages) at 10–100 μM concentrations .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Enzyme inhibition : Test against carbonic anhydrase isoforms (common sulfonamide targets) via stopped-flow CO₂ hydration assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance biological activity?

Methodological Answer:

  • Analog Design : Introduce substituents (e.g., methyl, fluoro) at the 3-chloro position of the benzenesulfonamide or pyrimidinyl ring to modulate steric/electronic effects.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to NLRP3 or carbonic anhydrase active sites. Prioritize analogues with improved binding energies .
  • Pharmacokinetic Optimization : Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to balance solubility and bioavailability.

Q. How can contradictory data on biological activity between studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, ATP concentration in NLRP3 assays) .
  • Metabolite Interference : Use LC-MS to identify degradation products in cell media.
  • Target Selectivity Profiling : Screen against off-target kinases or GPCRs to rule out nonspecific effects .

Q. What strategies are effective in resolving crystallographic ambiguities in the sulfonamide-pyrimidinyloxy core?

Methodological Answer:

  • High-Resolution Crystallography : Grow single crystals via vapor diffusion (e.g., 30% PEG 4000 in Tris-HCl pH 8.5) and collect data at synchrotron facilities (λ = 0.9 Å). Refine structures using SHELXL .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate geometry .

Q. How can reaction yields be improved during scale-up synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time for substitution steps (e.g., 80°C, 30 minutes vs. 24 hours conventional) .
  • Flow Chemistry : Implement continuous-flow reactors for precise temperature control during iron powder reductions (e.g., HCl/Fe system for nitro-to-amine conversion) .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil MP for metal removal) post-reaction .

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